molecular formula C19H25NO4 B11161518 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide

Cat. No.: B11161518
M. Wt: 331.4 g/mol
InChI Key: AUIPMJZUQFBNQL-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure.

    Methoxylation: Introduction of the methoxy group at the 7th position.

    Methylation: Methylation at the 4th position.

    Amidation: Formation of the propanamide moiety by reacting with N-(3-methylbutyl)amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation or nitration at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(2-methylpropyl)propanamide

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-methylbutyl)propanamide is unique due to its specific substitution pattern and the presence of the N-(3-methylbutyl) group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C19H25NO4/c1-12(2)7-8-20-18(21)6-5-14-10-15-13(3)9-19(22)24-17(15)11-16(14)23-4/h9-12H,5-8H2,1-4H3,(H,20,21)

InChI Key

AUIPMJZUQFBNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC(C)C

Origin of Product

United States

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